molecular formula C12H16O3 B2486555 2-(3-Methyl-4-propoxyphenyl)acetic acid CAS No. 23914-98-9

2-(3-Methyl-4-propoxyphenyl)acetic acid

Cat. No.: B2486555
CAS No.: 23914-98-9
M. Wt: 208.257
InChI Key: QWFIWIRMLLQNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl-4-propoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.257. The purity is usually 95%.
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Scientific Research Applications

1. Environmental and Health Impacts

Studies have explored the biological effects of related chlorophenoxy compounds, such as 2,4-D, on human dental pulp stem cells (hDPSCs). These studies found that 2,4-D induces oxidative stress, apoptosis, and cellular damage at higher concentrations, highlighting the compound's potential biological impact and its relevance for environmental health research (Mahmoudinia et al., 2019).

2. Adsorption and Removal from the Environment

Research has been conducted on the adsorption behavior of chlorophenoxy acids like 2,4,5-T on nano-composite materials, suggesting their potential in environmental remediation efforts. For instance, poly-o-toluidine Zr(IV)phosphate has shown effectiveness in adsorbing these compounds from aqueous solutions (Khan & Akhtar, 2011). Additionally, methodologies have been developed to analyze the presence of MCPA and TCP in water, further supporting environmental monitoring and pollution control efforts (Gao et al., 2014).

3. Agricultural Implications

The influence of herbicides like 2,4-D and MCPA on the uptake and translocation of heavy metals in wheat has been examined, providing insights into agricultural practices and environmental interactions (Skiba, Kobyłecka & Wolf, 2017). Understanding these interactions is crucial for assessing the environmental impact and safety of these widely used herbicides.

4. Photocatalytic Degradation

Studies have focused on the photocatalytic degradation of chlorophenoxyacetic acids, like 2,4-D, using nanocrystalline cryptomelane composite catalysts. These findings are significant for developing methods to remediate wastewater contamination and reducing environmental pollution (Lemus et al., 2008).

5. Analysis and Monitoring

Techniques for the determination and monitoring of chlorophenoxy acids in agricultural products and the environment have been improved, highlighting their importance in ensuring food safety and environmental health (Zheng et al., 2020). These methodologies contribute to our understanding of the presence and impact of these compounds in various ecosystems.

Safety and Hazards

The safety data sheet for acetic acid indicates that it is a flammable liquid and vapor. It causes severe skin burns and eye damage. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .

Future Directions

While specific future directions for 2-(3-Methyl-4-propoxyphenyl)acetic acid are not mentioned in the literature, research into similar compounds suggests potential areas of interest. For instance, the synthesis of pyrrolopyridothiazepine derivatives is being explored for the development of novel calcium channel antagonists . This suggests that future research could explore the potential of this compound in similar therapeutic applications.

Properties

IUPAC Name

2-(3-methyl-4-propoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-6-15-11-5-4-10(7-9(11)2)8-12(13)14/h4-5,7H,3,6,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFIWIRMLLQNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.